N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
The compound is related to various synthesized derivatives focusing on thieno[3,2-d]pyrimidin-4-ones and their alkylation, where researchers have explored their synthesis for potential applications in medicinal chemistry. For instance, Shestakov et al. (2014) synthesized 3-R-thieno[3,2-d]pyrimidinones as key intermediates for further chemical modifications, suggesting a methodology for producing compounds with potential biological activities (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).
Biological Activities and Applications
The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives have been extensively studied for their antitumor and antibacterial properties. Hafez et al. (2017) synthesized carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides, revealing compounds with significant in vitro activity against human tumor cell lines and bacteria (Hafez, Alsalamah, & El-Gazzar, 2017). This highlights the compound's relevance in developing new therapeutic agents against cancer and bacterial infections.
Dual Inhibition Mechanism in Cancer Therapy
A distinct approach involves the synthesis of derivatives acting as dual inhibitors of critical enzymes in cancer cell proliferation. Gangjee et al. (2005) designed compounds inhibiting both dihydrofolate reductase and thymidylate synthase, demonstrating potent antitumor activities. This dual inhibition mechanism offers a promising therapeutic strategy, potentially enhancing the efficacy of cancer treatments by targeting multiple pathways simultaneously (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Herbicidal Activity
Research also extends to the compound's utility in agriculture, with studies investigating its derivatives for selective herbicidal activity. Liu and Shi (2014) synthesized a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides, demonstrating moderate to good herbicidal effectiveness against certain plant species, pointing towards potential applications in weed management (Liu & Shi, 2014).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-12-2-4-14-17(8-12)30-22-20(14)21(27)24-18(25-22)6-7-19(26)23-10-13-3-5-15-16(9-13)29-11-28-15/h3,5,9,12H,2,4,6-8,10-11H2,1H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMPEYOPKSGXIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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